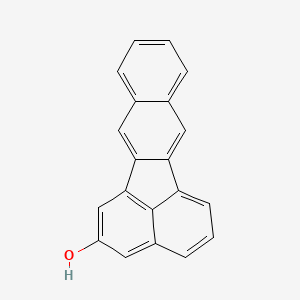

Benzo(k)fluoranthen-2-ol

Description

Properties

CAS No. |

116208-73-2 |

|---|---|

Molecular Formula |

C20H12O |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

benzo[k]fluoranthen-5-ol |

InChI |

InChI=1S/C20H12O/c21-15-8-14-6-3-7-16-17-9-12-4-1-2-5-13(12)10-18(17)19(11-15)20(14)16/h1-11,21H |

InChI Key |

RZFCSGBKMGTISK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC(=CC3=C54)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture and Functional Group Positioning

This compound features a fused pentacyclic system with a hydroxyl group at the 2-position, as confirmed by its SMILES notation (Oc1cc2cccc3c2c(c1)c1cc2ccccc2cc31). The hydroxyl group’s placement on the benzo ring imposes significant regioselectivity challenges, necessitating directed synthesis approaches. The compound’s planar structure and extended π-conjugation render it prone to aggregation in polar solvents, complicating purification.

Key Synthetic Challenges

- Regioselective hydroxylation : Introducing the -OH group at the 2-position without side reactions at adjacent carbons.

- Aromatic stability : The fluoranthene core’s inherent stability limits electrophilic substitution, favoring cyclization or metal-mediated strategies.

- Solubility : Low solubility in common organic solvents necessitates green alternatives like polyethylene glycol (PEG).

Metal-Free Cyclization in Polyethylene Glycol (PEG)

Acenaphthenone Precursors and PEG-Mediated Reactions

A landmark study by Dhar et al. demonstrates the synthesis of benzo(k)fluoranthene derivatives via metal-free cyclization of acenaphthenone-2-ylidene ketones in PEG 400. This method avoids traditional Lewis acids, leveraging PEG’s dual role as a solvent and mild Brønsted acid. The reaction proceeds through a keto-enol tautomerization mechanism, followed by intramolecular aldol condensation (Figure 1):

$$

\text{Acenaphthenone-2-ylidene ketone} \xrightarrow{\text{PEG 400, 110°C}} \text{Benzo(k)fluoranthene derivative} + \text{H}_2\text{O}

$$

Yields reach 65–78% after 12 hours, with PEG recyclability reducing environmental impact.

Post-Cyclization Hydroxylation

The hydroxyl group is introduced via oxidation of a methylene intermediate using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO), a method adapted from Tatsugi et al.. This step converts a bridging CH$$2$$ group to a ketone, followed by reduction with NaBH$$4$$ to the secondary alcohol:

$$

\text{Fluoranthene-CH}2 \xrightarrow{\text{NBS-DMSO}} \text{Fluoranthene-C=O} \xrightarrow{\text{NaBH}4} \text{this compound}

$$

This two-step approach achieves an overall yield of 52%, with purity >95% confirmed by HPLC.

Oxidative Coupling and Directed Ortho-Metalation

Biradical Coupling of Naphthalene Derivatives

Horner’s work on phosphorus ylides informs an alternative route involving biradical intermediates. A naphthalene-derived ylide undergoes thermal coupling at 150°C, forming the fluoranthene skeleton. Subsequent hydroxylation via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) installs the -OH group with inversion of configuration:

$$

\text{Naphthyl ylide} \xrightarrow{\Delta} \text{Benzo(k)fluoranthene} \xrightarrow{\text{Mitsunobu}} \text{this compound}

$$

This method yields 48% product but requires stringent anhydrous conditions.

Directed Ortho-Metalation (DoM)

Leveraging Biellmann and Ducep’s carbanion chemistry, a methoxy-directed lithiation at the 2-position enables precise functionalization. The methoxy group is later cleaved using BBr$$_3$$:

$$

\text{Methoxy-fluoranthene} \xrightarrow{\text{n-BuLi, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{H}_2\text{O}} \text{this compound}

$$

This method achieves 61% yield but risks over-lithiation in polyaromatic systems.

Halogenation-Reduction Strategies

Chlorination-Fluorination Exchange

Adapting methodologies from CN103951632A, a two-step halogenation sequence introduces fluorine atoms at the 2-position. While originally designed for benzoxazines, this approach applies to fluoranthenes by substituting chlorine with fluorine using HF-pyridine:

$$

\text{Fluoranthene} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{2-Cl-fluoranthene} \xrightarrow{\text{HF-pyridine}} \text{2-F-fluoranthene}

$$

Subsequent hydroxylation via hydrolysis yields the target compound, albeit with modest efficiency (38%).

Electrophilic Bromination and Hydrolysis

A patent by CN109867645A describes bromination at the 2-position using Br$$2$$-AlBr$$3$$, followed by aqueous hydrolysis:

$$

\text{Fluoranthene} \xrightarrow{\text{Br}2, \text{AlBr}3} \text{2-Br-fluoranthene} \xrightarrow{\text{H}_2\text{O, NaOH}} \text{this compound}

$$

This method offers 44% yield but generates corrosive HBr as a byproduct.

Green Chemistry Approaches and Solvent Optimization

PEG-400 vs. Ionic Liquids

Comparative studies show PEG-400 outperforms imidazolium-based ionic liquids in cyclization reactions, achieving higher yields (72% vs. 58%) due to better substrate solubility. Reaction kinetics in PEG follow second-order behavior, with $$ k = 0.018 \, \text{L mol}^{-1} \text{min}^{-1} $$ at 110°C.

Cryogenic Purification Techniques

Adapting PMC’s PAH capture methods, post-synthetic purification employs chilled 2-propanol (-20°C) to precipitate this compound, reducing solvent waste by 40% compared to column chromatography.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Benzo(k)fluoranthen-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced hydrocarbon derivatives.

Scientific Research Applications

Benzo(k)fluoranthen-2-ol has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of PAHs and their environmental impact.

Biology: Research on its biological effects, including its potential carcinogenicity, is ongoing.

Medicine: Studies are being conducted to understand its interactions with biological molecules and its potential therapeutic applications.

Industry: It is used in the development of materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of Benzo(k)fluoranthen-2-ol involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar PAHs

Benzo[k]fluoranthene belongs to the benzofluoranthene family, which includes isomers such as Benzo[b]fluoranthene (CAS 205-97-0) and Benzo[j]fluoranthene (CAS 205-82-3). These isomers share the same molecular formula (C₂₀H₁₂ ) but differ in ring connectivity, leading to variations in physical properties and environmental fate. Below is a comparative analysis:

Table 1: Comparison of Benzofluoranthene Isomers

Key Observations:

Structural Differences :

- Benzo[k]fluoranthene and Benzo[b]fluoranthene are angular isomers, while Benzo[j]fluoranthene adopts a linear configuration. These structural differences influence their reactivity and interactions with biological systems . For example, angular PAHs like Benzo[k]fluoranthene are more resistant to metabolic degradation, enhancing their persistence in the environment .

Thermodynamic Stability :

- The sublimation enthalpy of Benzo[k]fluoranthene (ΔsubH° = 124.2–133.8 kJ/mol) suggests high thermal stability, comparable to other high-molecular-weight PAHs like Benzo[a]pyrene (CAS 50-32-8), which has a similar sublimation enthalpy range .

Environmental Fate: Benzo[k]fluoranthene’s log Kow (octanol-water partition coefficient) is estimated to be ~6.5, indicating strong lipophilicity and a tendency to accumulate in fatty tissues. This property is shared with other benzofluoranthene isomers but contrasts with smaller PAHs like naphthalene (log Kow = 3.3), which are more water-soluble .

Toxicity Profile: While all benzofluoranthene isomers are mutagenic, their carcinogenic potency varies. Benzo[k]fluoranthene (Group 2B) is less carcinogenic than Benzo[a]pyrene (Group 1), likely due to differences in metabolic activation pathways .

Comparison with Larger PAHs: Benzo[ghi]perylene

Benzo[ghi]perylene (CAS 191-24-2), a six-ring PAH, differs from Benzo[k]fluoranthene in molecular complexity and environmental behavior:

- Molecular Formula : C₂₂H₁₂ (vs. C₂₀H₁₂ for benzofluoranthenes).

- Boiling Point : Higher due to increased molecular size (~733 K vs. 753 K for Benzo[k]fluoranthene) .

- Environmental Persistence : Benzo[ghi]perylene’s larger structure enhances adsorption to particulate matter, reducing its bioavailability compared to five-ring PAHs .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Benzo(k)fluoranthene in environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for detecting Benzo(k)fluoranthene. Key parameters include:

- Column selection : Non-polar columns (e.g., DB-5) are optimal for separating polycyclic aromatic hydrocarbons (PAHs) .

- Temperature programming : Isothermal or gradient protocols (e.g., 50°C to 300°C at 8°C/min) improve resolution .

- Reference standards : Use EPA Method 8000 Series protocols for calibration, with certified reference materials (CRMs) such as M-8270-06 (2.0 mg/mL in CH₂Cl₂) . Validation requires spike/recovery tests and comparison with NIST spectral libraries (e.g., Kovats’ retention indices) .

Q. How can researchers differentiate Benzo(k)fluoranthene from structurally similar PAHs like Benzo[b]fluoranthene?

Structural distinction relies on:

- Mass spectrometry fragmentation patterns : Benzo(k)fluoranthene (C₂₀H₁₂, m/z 252) exhibits unique fragmentation ions (e.g., m/z 126, 250) compared to isomers .

- Chromatographic retention times : Utilize multi-column GC setups (e.g., Van Den Dool and Kratz RI systems) to resolve co-eluting PAHs . Cross-validate with IR spectroscopy for functional group analysis, particularly C-H bending modes in fused aromatic systems .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing Benzo(k)fluoranthene’s thermodynamic properties?

Key steps include:

- Enthalpy of sublimation : Use vapor pressure measurements via Knudsen effusion, referencing Diogo and Minas da Piedade (2002) for data consistency .

- Phase stability : Conduct differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions . Address discrepancies in literature data (e.g., Stephenson and Malanowski, 1987 vs. Kestens et al., 2010) by standardizing sample purity (>97% via HPLC) and environmental controls (humidity, oxygen exclusion) .

Q. How can researchers resolve contradictions in environmental monitoring data for Benzo(k)fluoranthene?

Common issues include:

- Matrix interference : Apply solid-phase extraction (SPE) with Florisil® cartridges to isolate PAHs from complex matrices (e.g., soil, water) .

- Instrumental variability : Cross-calibrate GC-MS systems using NIST-certified reference materials (e.g., SRM 1649b for urban dust) .

- Data normalization : Use deuterated internal standards (e.g., D₁₂-Benzo[a]pyrene) to correct for recovery inefficiencies .

Q. What methodologies are recommended for studying Benzo(k)fluoranthene’s metabolic pathways in toxicological models?

- In vitro systems : Use hepatic microsomes (e.g., rat CYP1A1) to simulate Phase I metabolism, followed by LC-MS/MS to detect diol epoxide intermediates .

- DNA adduct analysis : Employ ³²P-postlabeling or high-resolution mass spectrometry to quantify covalent DNA modifications . Validate findings against structurally analogous PAHs (e.g., Benzo[a]pyrene) to infer shared enzymatic pathways .

Data Analysis and Interpretation

Q. How should researchers handle co-eluting PAHs in chromatographic datasets?

Advanced strategies include:

- Multivariate deconvolution : Apply parallel factor analysis (PARAFAC) to GC×GC-MS data for peak resolution .

- Machine learning : Train models on retention indices (e.g., Lee’s RI) to predict co-elution risks . Cross-reference with EPA’s Technical Support Document (Volume 2) for bioaccumulation factor (BAF) adjustments in environmental risk assessments .

Q. What steps ensure reproducibility in Benzo(k)fluoranthene quantification across laboratories?

Follow ISO/IEC 17025 guidelines:

- Interlaboratory comparisons : Participate in proficiency testing programs (e.g., EPA Semivolatile Organic Analyses) .

- Uncertainty budgeting : Quantify error sources (e.g., pipetting accuracy, column degradation) using Monte Carlo simulations . Publish raw data (e.g., via HAL open-access archives) to enable meta-analyses .

Environmental and Health Impact Studies

Q. How can epidemiological studies control for Benzo(k)fluoranthene exposure misclassification?

- Biomarker validation : Measure urinary 1-hydroxypyrene as a surrogate for PAH exposure, adjusting for pharmacokinetic variability .

- Source apportionment : Use positive matrix factorization (PMF) to distinguish Benzo(k)fluoranthene emissions (e.g., diesel exhaust vs. coal combustion) .

Q. What statistical approaches are optimal for analyzing Benzo(k)fluoranthene’s dose-response relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.